

A Comprehensive Technical Guide to C10H10O4 Isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

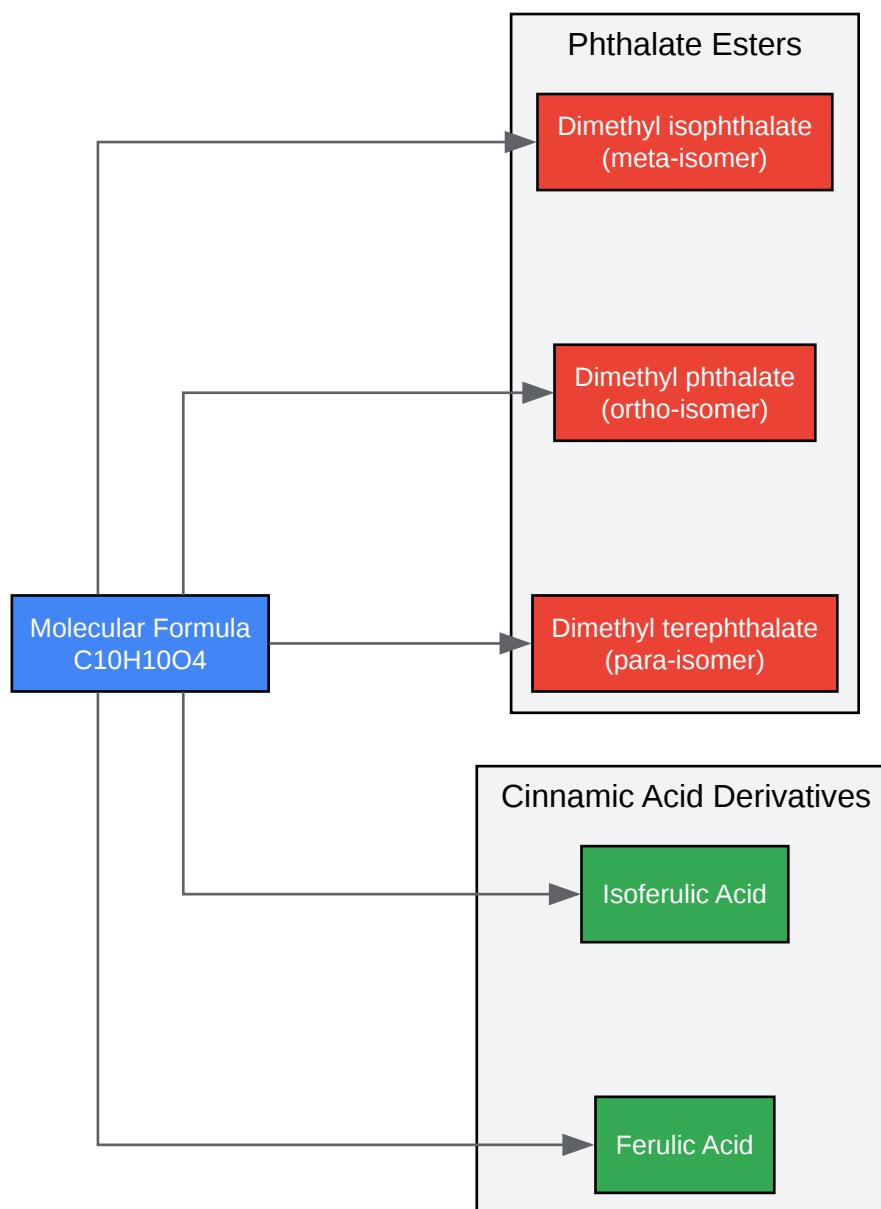
Compound Name: Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

Cat. No.: B1313315

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C10H10O4 represents a variety of chemical isomers, each with unique structural and chemical properties. This guide provides an in-depth overview of the most common isomers, their IUPAC names, synonyms, and key identifiers.


Isomers of C10H10O4: IUPAC Names and Synonyms

The isomers of C10H10O4 are diverse, ranging from esters of dicarboxylic acids to substituted cinnamic acids. Understanding the correct nomenclature is critical for accurate research and communication. The table below summarizes the IUPAC names and common synonyms for prominent C10H10O4 isomers.

Isomer	IUPAC Name	Common Synonyms	CAS Number
Dimethyl terephthalate	dimethyl benzene-1,4-dicarboxylate ^{[1][2]}	DMT, Dimethyl p-phthalate, Terephthalic acid dimethyl ester ^{[1][2][3]}	120-61-6 ^{[1][3]}
Dimethyl isophthalate	dimethyl benzene-1,3-dicarboxylate ^[4]	Dimethyl m-phthalate, Isophthalic acid dimethyl ester ^[4]	1459-93-4 ^[4]
Dimethyl phthalate	dimethyl benzene-1,2-dicarboxylate ^{[5][6]}	DMP, Phthalic acid, dimethyl ester ^{[6][7]}	131-11-3 ^{[6][7]}
Ferulic acid	(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid ^[8]	4-Hydroxy-3-methoxycinnamic acid, Coniferic acid ^[8] ^[9]	1135-24-6 ^{[8][9]}
Isoferulic acid	3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid ^[10]	Hesperetic acid ^[10]	537-73-5 ^[10]
Methyl caffeate	methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate	3843-74-1	
6-Hydroxymellein	19315-00-9		
Scytalone	49563-75-9		

Structural Relationships of C₁₀H₁₀O₄ Isomers

The following diagram illustrates the structural diversity of key C₁₀H₁₀O₄ isomers, highlighting their distinct arrangements of atoms.

[Click to download full resolution via product page](#)

Structural diversity of key C10H10O4 isomers.

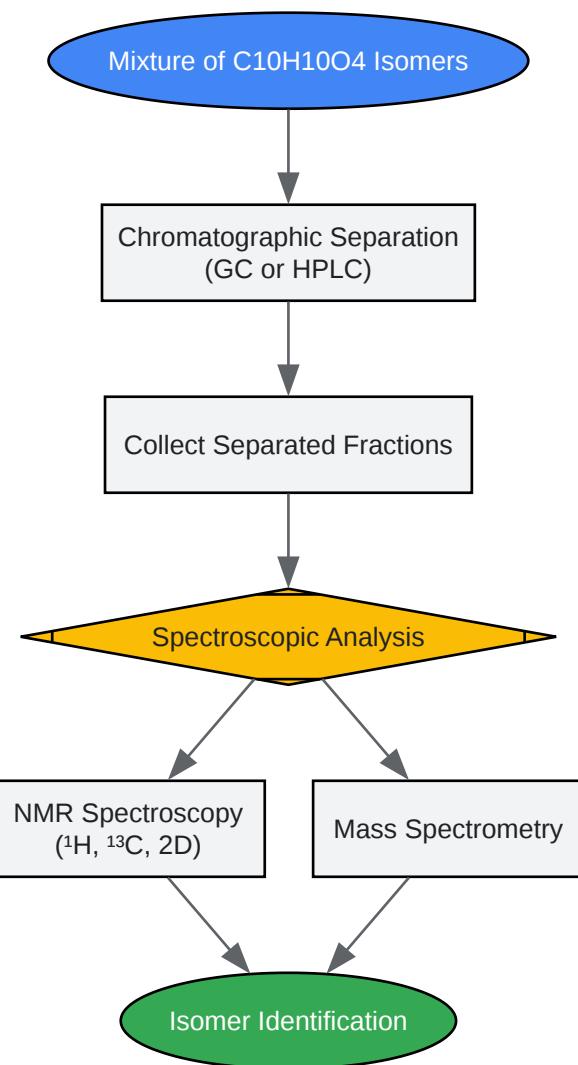
Experimental Protocols for Isomer Differentiation

Distinguishing between isomers of C10H10O4 requires analytical techniques that can probe their unique structural features. The following experimental protocols are fundamental for the identification and characterization of these compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of each isomer.
- Methodology:
 - Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
 - ¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The chemical shifts, splitting patterns (multiplicity), and integration of the peaks will reveal the number and connectivity of hydrogen atoms. For example, the aromatic protons of dimethyl terephthalate will appear as a singlet, while those of dimethyl phthalate and isophthalate will show more complex splitting patterns.
 - ¹³C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum. The number of unique carbon signals will indicate the symmetry of the molecule. For instance, due to its symmetry, dimethyl terephthalate will show fewer aromatic carbon signals than its ortho and meta isomers.
 - 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment, two-dimensional NMR experiments can be performed to establish correlations between protons and carbons.

2. Mass Spectrometry (MS)


- Objective: To determine the molecular weight and fragmentation pattern of each isomer.
- Methodology:
 - Ionization: Introduce a small amount of the sample into the mass spectrometer. Electron ionization (EI) is commonly used for these types of molecules.
 - Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured, which should correspond to the molecular weight of C₁₀H₁₀O₄ (194.18 g/mol).
 - Fragmentation Analysis: The fragmentation pattern is analyzed. While isomers will have the same molecular ion peak, their fragmentation patterns will differ due to their different structures. For example, phthalate esters often show a characteristic peak at m/z 149 due to the loss of a methoxy group and subsequent rearrangement.

3. Chromatography

- Objective: To separate a mixture of isomers.
- Methodology:
 - Gas Chromatography (GC):
 - Principle: Separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase.
 - Procedure: Inject a solution of the isomer mixture into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The isomers will elute at different retention times based on their boiling points and interactions with the stationary phase.
 - High-Performance Liquid Chromatography (HPLC):
 - Principle: Separation is based on the differential partitioning of the analytes between a stationary phase and a mobile liquid phase.
 - Procedure: Inject a solution of the isomer mixture into an HPLC system. For these compounds, reversed-phase chromatography with a C18 column and a mobile phase of acetonitrile/water or methanol/water is typically effective. The isomers will have different retention times.

Experimental Workflow

The following diagram outlines a logical workflow for the separation and identification of C₁₀H₁₀O₄ isomers.

[Click to download full resolution via product page](#)

Workflow for isomer separation and identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethyl terephthalate | C₁₀H₁₀O₄ | CID 8441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl terephthalate - Wikipedia [en.wikipedia.org]

- 3. 1,4-Benzenedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 4. Dimethyl isophthalate | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dimethylphthalate | C10H10O4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 6. Dimethyl phthalate - Wikipedia [en.wikipedia.org]
- 7. Dimethyl phthalate [webbook.nist.gov]
- 8. 4-Hydroxy-3-methoxycinnamic acid, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. molbase.com [molbase.com]
- 10. 3-Hydroxy-4-methoxycinnamic acid [webbook.nist.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to C10H10O4 Isomers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1313315#iupac-name-and-synonyms-for-c10h10o4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com